REACTION_CXSMILES
|
[C:1]([O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1)#[C:2][CH3:3].[NH2-].[Li+].[CH3:13][CH:14]([CH3:20])[CH2:15][CH2:16][CH2:17][CH2:18]Br>CS(C)=O>[O:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:5]1[O:4][CH2:1][C:2]#[C:3][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]([CH3:20])[CH3:13] |f:1.2|
|
Name
|
prop-1-ynyltetrahydropyranyl ether
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(#CC)OC1OCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCBr)C
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring to a solution of 11.5g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
(0.5 mole) were added over 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
External cooling
|
Type
|
CUSTOM
|
Details
|
at 30° C
|
Type
|
WAIT
|
Details
|
After 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with petrol-ether
|
Type
|
WASH
|
Details
|
the organic phase washed with 10% sulfuric acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled at 100°-103° C/0.01mm
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCC#CCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |